![molecular formula C20H26N4O B2970103 1-Phenethyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034323-53-8](/img/structure/B2970103.png)
1-Phenethyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, novel compounds of biological interest were synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the molecular weight of a similar compound, 4-Piperidinone, 3-methyl-1-(phenylmethyl)-, is 203.2802 .Scientific Research Applications
Cancer Therapeutics
This compound has been identified as a potential inhibitor of Protein Kinase B (Akt), a key player in cell proliferation and survival. Its inhibition is a promising strategy for cancer therapy, as Akt signaling is often deregulated in cancer cells. The modification of this compound could lead to the development of potent and orally bioavailable inhibitors of PKB, which may modulate biomarkers of signaling through PKB in vivo and inhibit the growth of human tumor xenografts .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-phenylethyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c25-20(22-13-6-17-4-2-1-3-5-17)23-16-18-9-14-24(15-10-18)19-7-11-21-12-8-19/h1-5,7-8,11-12,18H,6,9-10,13-16H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDDLMYXTSSQCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea |
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